N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a unique combination of functional groups and structural motifs
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-13-23-17(14-6-3-2-4-7-14)10-20(24-13)27-12-19(26)25-21-16(11-22)15-8-5-9-18(15)28-21/h2-4,6-7,10H,5,8-9,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOPUVZFJZCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a cyano group is introduced to the cyclopenta[b]thiophene core.
Attachment of the pyrimidinylthioacetamide moiety: This is typically done through a coupling reaction, where the pyrimidinylthioacetamide is attached to the cyano-substituted cyclopenta[b]thiophene core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thioacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the thioacetamide moiety are likely to play key roles in its binding to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared to other compounds with similar structural features, such as:
Uniqueness
What sets this compound apart is the combination of these two structural motifs in a single molecule. This unique combination may result in distinct chemical and biological properties not observed in the individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
